3-[4-(Trifluoromethyl)piperidin-1-yl]pyridine-2-carbonitrile
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Overview
Description
3-[4-(Trifluoromethyl)piperidin-1-yl]pyridine-2-carbonitrile is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a picolinonitrile moiety
Mechanism of Action
Target of Action
It is known that similar compounds have been used as broad-spectrum antiviral agents .
Mode of Action
Related compounds have shown significant activity against sars-cov-2 rna-dependent rna polymerase (rdrp) after conducting receptor–ligand interaction studies . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the function of the target proteins.
Biochemical Pathways
Related compounds have been shown to impact viral replication processes, suggesting that this compound may also interfere with similar biochemical pathways .
Pharmacokinetics
In silico studies on related compounds have emphasized their reliable pharmacokinetic properties .
Result of Action
Related compounds have demonstrated antiviral activity against several viruses, including influenza virus (h1n1), herpes simplex virus 1 (hsv-1), and coxsackievirus b3 (cox-b3) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trifluoromethyl)piperidin-1-yl]pyridine-2-carbonitrile typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Picolinonitrile Moiety: The picolinonitrile moiety is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethyl)piperidin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the picolinonitrile moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[4-(Trifluoromethyl)piperidin-1-yl]pyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents.
Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)piperidine: Lacks the picolinonitrile moiety but shares the trifluoromethyl-substituted piperidine ring.
Picolinonitrile Derivatives: Compounds with similar picolinonitrile moieties but different substituents on the piperidine ring.
Uniqueness
3-[4-(Trifluoromethyl)piperidin-1-yl]pyridine-2-carbonitrile is unique due to the combination of the trifluoromethyl group and the picolinonitrile moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research applications .
Properties
IUPAC Name |
3-[4-(trifluoromethyl)piperidin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3/c13-12(14,15)9-3-6-18(7-4-9)11-2-1-5-17-10(11)8-16/h1-2,5,9H,3-4,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNRHQMOQSTAST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=C(N=CC=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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